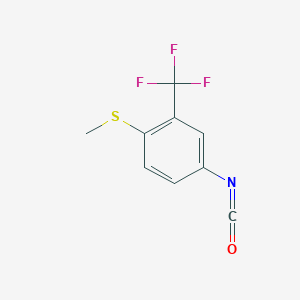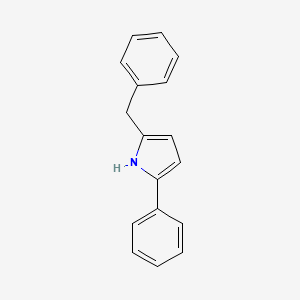
2-Benzyl-5-phenyl-1H-pyrrole
Übersicht
Beschreibung
2-Benzyl-5-phenyl-1H-pyrrole (BPP) is a cyclic hydrocarbon molecule with a pyrrole ring at its core. It is a heterocyclic compound, meaning that it contains at least two different atoms in its ring structure. BPP is a colorless, crystalline solid with a melting point of 56-57 °C and a boiling point of 304-305 °C. It is soluble in organic solvents such as ethanol, acetone, and ether, and is insoluble in water. BPP has a wide range of applications in the chemical and pharmaceutical industries, ranging from synthesis of other compounds to medicinal applications.
Wissenschaftliche Forschungsanwendungen
1. Electronically Intercommunicating Iron Centers
A study by Hildebrandt, Schaarschmidt, and Lang (2011) describes the preparation of novel pyrrole derivatives, including 2,5-diferrocenyl-1-phenyl-1H-pyrrole. They investigated the electronic and structural properties of these compounds, highlighting their significant electron delocalization and electrochemical properties. This research contributes to understanding electronically intercommunicating systems in organometallic chemistry (Hildebrandt, Schaarschmidt, & Lang, 2011).
2. Directing Group in Ortho-Functionalization
Wiest, Poethig, and Bach (2016) employed pyrrole as a directing group for Pd(II)-catalyzed ortho-functionalization of C(sp(2))-H bonds. They successfully achieved regioselective methylation, alkylation, or benzylation of various substituted 2-phenylpyrroles. This research offers insights into the strategic use of pyrrole in regioselective organic synthesis (Wiest, Poethig, & Bach, 2016).
3. Synthesis and NMR Studies
A study by Lee, Jun, and Yu (2000) focused on synthesizing various 1-arylpyrroles, including 1-phenyl, 1-benzyl, and others. They examined their NMR spectroscopic characteristics, providing valuable information about the electronic effects of substituents on these pyrrole derivatives. This research is significant for understanding the spectroscopic properties of substituted pyrroles (Lee, Jun, & Yu, 2000).
4. Synthesis of Expanded Macrocycles
Brückner, Sternberg, Boyle, and Dolphin (1997) utilized pyrrole and benzaldehyde to synthesize meso-phenyl substituted expanded macrocycles. Their research provides a basis for the synthesis of various macrocyclic compounds using pyrrole derivatives as building blocks (Brückner, Sternberg, Boyle, & Dolphin, 1997).
5. Corrosion Inhibition
Zarrouk, Hammouti, Lakhlifi, Traisnel, Vezin, and Bentiss (2015) studied the inhibitive action of 1H-pyrrole-2,5-dione derivatives against carbon steel corrosion in an acidic medium. Their research contributes to understanding how pyrrole derivatives can function as corrosion inhibitors, which is crucial for material protection (Zarrouk et al., 2015).
Eigenschaften
IUPAC Name |
2-benzyl-5-phenyl-1H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c1-3-7-14(8-4-1)13-16-11-12-17(18-16)15-9-5-2-6-10-15/h1-12,18H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACCNHIWAAXBGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




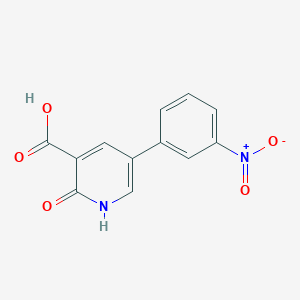
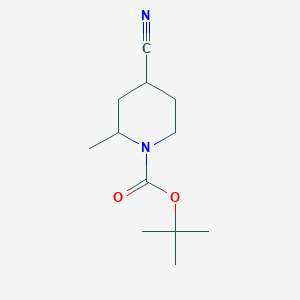

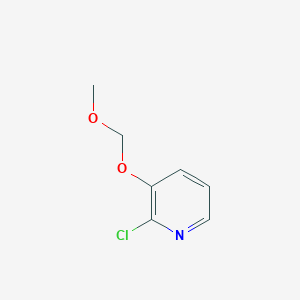
![N-[4-(Bromomethyl)-2-benzothiazolyl]-carbamic acid 1,1-dimethylethyl ester](/img/structure/B6327636.png)
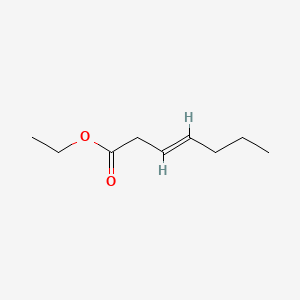
![tert-Butyl 4-[4-(chloromethyl)thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B6327670.png)
